molecular formula C15H10O4 B1236179 5,7-Dihydroxy-4-phenylcoumarin CAS No. 7758-73-8

5,7-Dihydroxy-4-phenylcoumarin

Cat. No. B1236179
CAS RN: 7758-73-8
M. Wt: 254.24 g/mol
InChI Key: HUQKUJNSVHEHIH-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-Phenylcoumarin, also known as Umbelliferone or 7-Hydroxycoumarin, is a naturally occurring coumarin compound . It is a diarylheptanoid and is found in Echinops niveus .


Synthesis Analysis

The synthesis of 5,7-Dihydroxy-4-Phenylcoumarin can be achieved through the esterification reaction of acetophenone and resorcinol . An efficient synthesis of 5,7-dihydroxy-4-methylcoumarin from phloroglucinol with ethyl acetoacetate in the UiO-66-SO H metal–organic framework has also been reported .


Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxy-4-Phenylcoumarin can be analyzed using B3LYP/6-31G (d,p) density functional calculations .


Chemical Reactions Analysis

5,7-Dihydroxy-4-Phenylcoumarin has been used as a LC3-binding “warhead” in the design of chimeric autophagy-tethering compounds (ATTECs) for the degradation of lipid droplets (LDs) . The formation of TAG–LD·ATTEC–LC3 ternary complex was confirmed by a modified ELISA assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxy-4-Phenylcoumarin can be determined through optimized-condition experiments and quantum molecular calculations .

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed. Normal measures for preventive fire protection should be taken. The compound should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place .

Future Directions

5,7-Dihydroxy-4-Phenylcoumarin has been evaluated as a potential anti-melanogenic agent in the zebrafish (Danio rerio) model . It has also been used in the design of ATTECs for the degradation of LDs . This strategy could be applied to other protein and non-protein targets .

properties

IUPAC Name

5,7-dihydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQKUJNSVHEHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228251
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-4-phenylcoumarin

CAS RN

7758-73-8
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-4-phenylcoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of phloroglucinol (2.10 g, 12.9 mmol) in ethyl benzoyl acetate (2.41 mL, 13.8 mmol) was added over 0.5 hours to triflic acid (4 mL). The reaction was mechanically stirred in an ice bath for 16 h. The reaction was quenched by carefully pouring into an ice bath. The solid was filtered and dried yielding a yellow solid (2.43 g, 74.8%): mp. 179-182° C.; 1H NMR (DMSO-D6) δ 5.75 (s, 1H), 6.15 (s, 1H), 6.25 (s, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.41 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
74.8%

Synthesis routes and methods II

Procedure details

A solution of phloroglucinol (2.00 g) and ethyl benzoylacetate (3.05 g) in ethanol (30 ml) was treated with dry HCl as described in example 1a. The product was recrystallized from ethanol-water (1:1). Yield 3.0 g (75%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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